molecular formula C7H5N3O2 B3224064 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1227267-26-6

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3224064
CAS No.: 1227267-26-6
M. Wt: 163.13 g/mol
InChI Key: YYFCUONIEOBXOD-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The 1H-pyrazolo[3,4-b]pyridine scaffold is known for its structural similarity to purine bases such as adenine and guanine, which makes it an interesting target for medicinal chemistry .

Mechanism of Action

Target of Action

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has been identified as a selective activator of the human peroxisome proliferator-activated receptor alpha (hPPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism .

Mode of Action

The compound interacts with hPPARα, inducing a conformational change in helix 12 in the ligand-binding domain (LBD) of PPARα . This change organizes the activation function 2 (AF-2) surface, which is composed of helices 3, 4, 5, and 12, to accommodate a transcriptional coactivator .

Biochemical Pathways

The activation of PPARα by this compound leads to the regulation of genes involved in lipid and glucose metabolism, adipogenesis, and inflammation . This regulation can result in a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity .

Pharmacokinetics

The compound’s ability to selectively activate hpparα suggests it has sufficient bioavailability to reach its target in the body .

Result of Action

The activation of PPARα by this compound can lead to a variety of cellular effects. These include the reduction of serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . These effects make the compound a potential therapeutic agent for metabolic syndrome, type 2 diabetes, coronary atherosclerosis, nonalcoholic fatty liver disease (NAFLD), and nonalcoholic steatohepatitis (NASH) .

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes a variety of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion pattern and the presence of a carboxylic acid group, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)3-9-10-6/h1-3H,(H,11,12)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFCUONIEOBXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227267-26-6
Record name 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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